Ethyl 2-nitro-4-(trifluoromethyl)benzoate
Overview
Description
Ethyl 2-nitro-4-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H8F3NO4 . It has a molecular weight of 263.17 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F3NO4/c1-2-18-9(15)7-4-3-6(10(11,12)13)5-8(7)14(16)17/h3-5H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 263.17 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 2-nitro-4-(trifluoromethyl)benzoate has been utilized in various chemical synthesis processes. For example, it has been used in the synthesis of specific compounds like 4-[4′-bis(2″-chloroethyl)aminophenyl]-3-(difluoromethyl) butanoic acid through Reformatskytype reactions, dehydration, and nitration processes (Coe, Markou, & Tatlow, 1997). Furthermore, it plays a role in palladium(II)-catalyzed coupling reactions involving electron-deficient arenes, demonstrating its utility in organometallic chemistry (Zhou & Lu, 2012).
Photopolymerization
This compound derivatives have been studied in the field of photopolymerization. They have shown rapid photopolymerization rates compared to other compounds, making them suitable for applications in thin film and coating technologies (Avci, Mathias, & Thigpen, 1996).
Liquid Crystalline Properties
Research has been conducted on the liquid-crystalline properties of compounds related to this compound. These studies focus on understanding the molecular arrangements and interactions in different liquid crystalline phases, which are crucial for applications in display technologies and materials science (Okamoto, Murai, & Takenaka, 1997).
Antibacterial Activity
Some derivatives of this compound have been evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit significant antibacterial activity against a range of bacterial strains, including drug-resistant strains. This suggests potential applications in the development of new antimicrobial agents (Krátký et al., 2013).
Molecular Electronics
This compound-related compounds have been explored in the context of molecular electronics. Their unique electronic properties, such as negative differential resistance, make them promising materials for the development of molecular electronic devices (Chen, Reed, Rawlett, & Tour, 1999).
Nonlinear Optical Properties
Research into the nonlinear optical properties of derivatives of this compound has revealed their potential for photonic applications. These properties are essential for the development of optical limiters and other photonic devices (Nair et al., 2022).
Properties
IUPAC Name |
ethyl 2-nitro-4-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-2-18-9(15)7-4-3-6(10(11,12)13)5-8(7)14(16)17/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXSWRMABOCZPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273375 | |
Record name | Ethyl 2-nitro-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702673-02-7 | |
Record name | Ethyl 2-nitro-4-(trifluoromethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=702673-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-nitro-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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